3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid
CAS No.: 1554562-29-6
Cat. No.: VC3094834
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1554562-29-6 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 3-(5-methoxypyridin-3-yl)-2-methylpropanoic acid |
| Standard InChI | InChI=1S/C10H13NO3/c1-7(10(12)13)3-8-4-9(14-2)6-11-5-8/h4-7H,3H2,1-2H3,(H,12,13) |
| Standard InChI Key | OQQVSWQHMPBODE-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC(=CN=C1)OC)C(=O)O |
| Canonical SMILES | CC(CC1=CC(=CN=C1)OC)C(=O)O |
Introduction
3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of carboxylic acids. It features a pyridine ring with a methoxy group at the 5-position and a methyl group at the 2-position of the propanoic acid chain. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis Methods
The synthesis of 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid typically involves several steps, starting from pyridine derivatives. A common approach includes the reaction of a pyridine derivative with a suitable alkylating agent to introduce the propanoic acid chain, followed by oxidation and hydrolysis steps to form the final product.
Potential Applications
While specific applications of 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid are not widely documented, compounds with similar structures are often explored for their biological activities, such as antioxidant, anti-inflammatory, or anticancer properties. The presence of a pyridine ring and a carboxylic acid group makes it a potential candidate for drug development or as an intermediate in the synthesis of more complex molecules.
Data Table: Potential Biological Activities of Similar Compounds
| Compound Type | Biological Activity | Reference |
|---|---|---|
| Pyridine Derivatives | Antioxidant Activity | |
| Pyridine Derivatives | Anti-inflammatory Activity | |
| Pyridine Derivatives | Anticancer Activity |
This table highlights the potential biological activities of compounds structurally similar to 3-(5-Methoxypyridin-3-yl)-2-methylpropanoic acid, suggesting areas where further research could be beneficial.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume